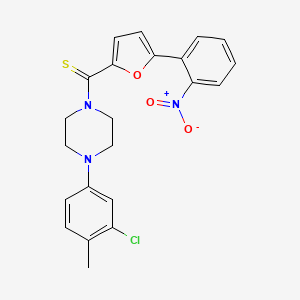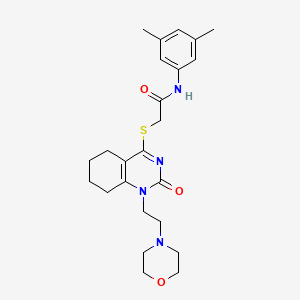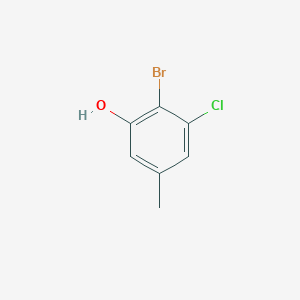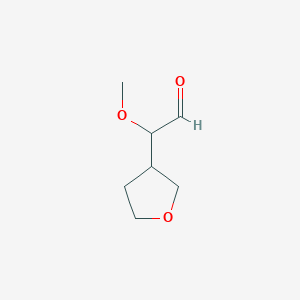![molecular formula C20H20ClN5O3S B3016494 7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893906-16-6](/img/structure/B3016494.png)
7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that yield products with potential biological activities. In the first paper, a novel bicyclic thiohydantoin fused to pyrrolidine compound was synthesized through a cyclization reaction involving dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate. The reaction was catalyzed by 4-(dimethylamino)pyridine and resulted in a 79% yield. The synthesis process highlights the importance of selecting appropriate reactants and catalysts to achieve the desired bicyclic structure with high yield .
Molecular Structure Analysis
The molecular structure of the synthesized compound in the first paper was characterized using various techniques, including NMR, FT-IR, MS, and HRMS. Additionally, single crystal X-ray diffraction was employed to determine the stereochemistry of the compound. Theoretical calculations using density functional theory and Hartree-Fock methods were also performed to obtain the molecular structure and predict the 1H and 13C NMR chemical shifts, which are crucial for understanding the electronic environment of the atoms within the molecule .
Chemical Reactions Analysis
The reactivity of the synthesized compounds can be explored through their interactions with various nucleophiles and their potential as oxidizing agents. In the second paper, the synthesized uracil-annulated heteroazulenes exhibited interesting reactivity patterns. The introduction of nucleophiles to these compounds was shown to be dependent on the type of nucleophile used, leading to the formation of regio-isomers. Furthermore, the photo-induced oxidation reactions of these compounds toward alcohols under aerobic conditions were investigated, demonstrating their capability to act as oxidizing agents in an autorecycling process .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds provide insight into their potential applications. The acid dissociation constants of the compound from the first paper were determined using potentiometric titration, revealing four distinct acid dissociation constants. These constants are associated with the NH, enthiols, and enol groups within the compound, which can influence its behavior in different environments. The stability of the cations in the second paper was expressed by their pKR+ values, which were determined spectrophotometrically. A correlation between these values and the reduction potentials of the compounds was established, indicating the influence of electronic structure on their redox behavior .
Antimicrobial Activity
The compound synthesized in the first paper was tested for antimicrobial activity against various bacterial strains, including S. aureus, B. subtilis, A. hydrophila, E. coli,
科学的研究の応用
Chemical Properties and Reactions
The study by Kinoshita et al. (1989) explored the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, producing various reaction products including pyrimidines and acetoacetamides. This research provides insight into the chemical behavior of pyrimidine derivatives under various conditions, which may be relevant for understanding the reactions of the compound of interest (T. Kinoshita, K. Takeuchi, M. Kondoh, S. Furukawa, 1989).
Gulevskaya et al. (1994) reported on the regioselective amination of condensed pyrimidines, a process that can be applied to modify and synthesize derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione compounds, which might share structural similarities with the compound (A. Gulevskaya, A. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994).
Hassaneen et al. (2003) detailed the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones, demonstrating the versatility of pyrimidine-based compounds in synthesizing diverse heterocyclic structures, which could be relevant for the synthesis of complex pyrimido[4,5-d]pyrimidine derivatives (H. Hassaneen, Tayseer A. Abdallah, H. A. Abdelhadi, H. M. Hassaneen, R. Pagni, 2003).
Application in Molecular Synthesis
- The work by Mitsumoto and Nitta (2004) on the novel synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives sheds light on the synthetic applications of pyrimidine derivatives in producing compounds with unique electronic properties. This could imply potential applications of the compound of interest in materials science and organic electronics (Yuhki Mitsumoto, M. Nitta, 2004).
作用機序
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the broad range of biological activities exhibited by similar heterocyclic compounds, it is likely that this compound affects multiple pathways
Pharmacokinetics
The compound’s excretion pathways are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar heterocyclic compounds have been reported to exhibit a range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Additionally, the compound’s effects may vary between different cell types and tissues due to differences in the expression of its targets and metabolic enzymes .
将来の方向性
特性
IUPAC Name |
7-(2-chlorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-24-17-15(19(28)25(2)20(24)29)18(30-11-14(27)26-9-5-6-10-26)23-16(22-17)12-7-3-4-8-13(12)21/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEZCZDIPOICML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)N4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)
![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)
![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)

![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)




![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)